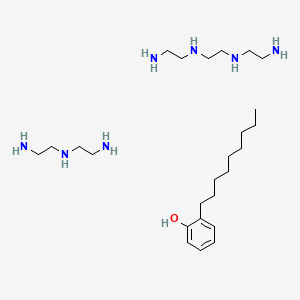
Einecs 273-067-9
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Amides, C8-18 and C18-unsatd., N-(hydroxyethyl) , is a chemical compound listed in the European Inventory of Existing Commercial Chemical Substances (EINECS). This compound is primarily used in various industrial applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Amides, C8-18 and C18-unsatd., N-(hydroxyethyl) typically involves the reaction of fatty acids with ethanolamine. The reaction is carried out under controlled conditions to ensure the formation of the desired amide product. The process involves heating the fatty acids and ethanolamine in the presence of a catalyst, usually an acid or base, to facilitate the reaction.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using large reactors where the fatty acids and ethanolamine are mixed and heated. The reaction conditions, such as temperature and pressure, are carefully monitored to optimize yield and purity. The product is then purified through distillation or other separation techniques to remove any unreacted starting materials and by-products.
Análisis De Reacciones Químicas
Types of Reactions
Amides, C8-18 and C18-unsatd., N-(hydroxyethyl) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The hydroxyl group can participate in substitution reactions, forming esters or ethers.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Acid chlorides or alkyl halides are typical reagents for substitution reactions.
Major Products
Oxidation: Carboxylic acids
Reduction: Amines
Substitution: Esters or ethers
Aplicaciones Científicas De Investigación
Amides, C8-18 and C18-unsatd., N-(hydroxyethyl) has a wide range of applications in scientific research:
Chemistry: Used as intermediates in the synthesis of surfactants and emulsifiers.
Biology: Studied for its role in cell membrane interactions and signaling pathways.
Medicine: Investigated for potential therapeutic applications due to its bioactive properties.
Industry: Utilized in the formulation of personal care products, detergents, and lubricants.
Mecanismo De Acción
The mechanism of action of Amides, C8-18 and C18-unsatd., N-(hydroxyethyl) involves its interaction with cell membranes and proteins. The compound can integrate into lipid bilayers, affecting membrane fluidity and permeability. It also interacts with various enzymes and receptors, modulating their activity and influencing cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
- Amides, C8-18 and C18-unsatd., N-(2-hydroxyethyl)
- Amides, C8-18 and C18-unsatd., N-(3-hydroxypropyl)
- Amides, C8-18 and C18-unsatd., N-(hydroxyethyl) sulfate
Uniqueness
Amides, C8-18 and C18-unsatd., N-(hydroxyethyl) is unique due to its specific fatty acid chain length and the presence of a hydroxyl group, which imparts distinct physicochemical properties. These properties make it particularly effective as a surfactant and emulsifier in various applications.
Propiedades
Número CAS |
68937-42-8 |
|---|---|
Fórmula molecular |
C25H55N7O |
Peso molecular |
469.8 g/mol |
Nombre IUPAC |
N'-[2-(2-aminoethylamino)ethyl]ethane-1,2-diamine;N'-(2-aminoethyl)ethane-1,2-diamine;2-nonylphenol |
InChI |
InChI=1S/C15H24O.C6H18N4.C4H13N3/c1-2-3-4-5-6-7-8-11-14-12-9-10-13-15(14)16;7-1-3-9-5-6-10-4-2-8;5-1-3-7-4-2-6/h9-10,12-13,16H,2-8,11H2,1H3;9-10H,1-8H2;7H,1-6H2 |
Clave InChI |
TWOAMIAAAYHELS-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCC1=CC=CC=C1O.C(CNCCN)N.C(CNCCNCCN)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















